molecular formula C23H20Cl2N4O4S B11632883 (6Z)-6-{3-chloro-4-[2-(4-chloro-3-methylphenoxy)ethoxy]-5-methoxybenzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-6-{3-chloro-4-[2-(4-chloro-3-methylphenoxy)ethoxy]-5-methoxybenzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11632883
M. Wt: 519.4 g/mol
InChI Key: KRQUBFBTNLWKJP-QKVDKRGOSA-N
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Description

The compound (6Z)-6-({3-CHLORO-4-[2-(4-CHLORO-3-METHYLPHENOXY)ETHOXY]-5-METHOXYPHENYL}METHYLIDENE)-5-IMINO-2-METHYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic molecule that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-6-({3-CHLORO-4-[2-(4-CHLORO-3-METHYLPHENOXY)ETHOXY]-5-METHOXYPHENYL}METHYLIDENE)-5-IMINO-2-METHYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the Thiadiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenoxy Group: This step involves the nucleophilic substitution reaction where the chlorophenoxy group is introduced.

    Methoxylation: The methoxy group is introduced using methanol in the presence of a base.

    Final Cyclization and Condensation: The final step involves the condensation of the intermediate with appropriate reagents to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(6Z)-6-({3-CHLORO-4-[2-(4-CHLORO-3-METHYLPHENOXY)ETHOXY]-5-METHOXYPHENYL}METHYLIDENE)-5-IMINO-2-METHYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE: undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under mild conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

(6Z)-6-({3-CHLORO-4-[2-(4-CHLORO-3-METHYLPHENOXY)ETHOXY]-5-METHOXYPHENYL}METHYLIDENE)-5-IMINO-2-METHYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE: has a wide range of scientific research applications:

    Chemistry: Used as a precursor for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which (6Z)-6-({3-CHLORO-4-[2-(4-CHLORO-3-METHYLPHENOXY)ETHOXY]-5-METHOXYPHENYL}METHYLIDENE)-5-IMINO-2-METHYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6Z)-6-({3-CHLORO-4-[2-(4-CHLORO-3-METHYLPHENOXY)ETHOXY]-5-METHOXYPHENYL}METHYLIDENE)-5-IMINO-2-METHYL-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE: stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C23H20Cl2N4O4S

Molecular Weight

519.4 g/mol

IUPAC Name

(6Z)-6-[[3-chloro-4-[2-(4-chloro-3-methylphenoxy)ethoxy]-5-methoxyphenyl]methylidene]-5-imino-2-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C23H20Cl2N4O4S/c1-12-8-15(4-5-17(12)24)32-6-7-33-20-18(25)10-14(11-19(20)31-3)9-16-21(26)29-23(27-22(16)30)34-13(2)28-29/h4-5,8-11,26H,6-7H2,1-3H3/b16-9-,26-21?

InChI Key

KRQUBFBTNLWKJP-QKVDKRGOSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)OCCOC2=C(C=C(C=C2Cl)/C=C\3/C(=N)N4C(=NC3=O)SC(=N4)C)OC)Cl

Canonical SMILES

CC1=C(C=CC(=C1)OCCOC2=C(C=C(C=C2Cl)C=C3C(=N)N4C(=NC3=O)SC(=N4)C)OC)Cl

Origin of Product

United States

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